5-(Ethylsulfanyl)pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethylsulfanyl)pentanenitrile is an organic compound that belongs to the class of nitriles. Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. This compound features an ethylsulfanyl group (-S-CH2-CH3) attached to the fifth carbon of a pentanenitrile chain. The molecular formula of this compound is C7H13NS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfanyl)pentanenitrile can be achieved through various methodsFor example, 5-bromopentanenitrile can react with ethanethiol in the presence of a base such as sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfanyl)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles to amines.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
5-(Ethylsulfanyl)pentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions due to its nitrile group.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Ethylsulfanyl)pentanenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds and interact with active sites of enzymes or receptors. The ethylsulfanyl group can undergo oxidation or substitution reactions, altering the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
5-(Methylsulfanyl)pentanenitrile: Similar structure but with a methyl group instead of an ethyl group.
3-(Methylsulfanyl)propanenitrile: Shorter carbon chain with a similar functional group arrangement.
4-(Methylsulfanyl)butanenitrile: Intermediate chain length with a similar functional group arrangement.
Uniqueness
5-(Ethylsulfanyl)pentanenitrile is unique due to its specific chain length and the presence of an ethylsulfanyl group, which can influence its reactivity and interactions compared to similar compounds with different chain lengths or substituents.
Properties
CAS No. |
58777-74-5 |
---|---|
Molecular Formula |
C7H13NS |
Molecular Weight |
143.25 g/mol |
IUPAC Name |
5-ethylsulfanylpentanenitrile |
InChI |
InChI=1S/C7H13NS/c1-2-9-7-5-3-4-6-8/h2-5,7H2,1H3 |
InChI Key |
ZPIPDYSIWFWOND-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.